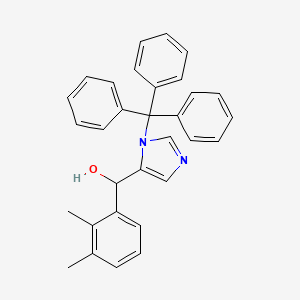

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSWAVYGHKFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726418 | |

| Record name | (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176721-01-0 | |

| Record name | (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,3-dimethylphenyl)hydroxymethyl]-1-(triphenylmethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aldol Condensation-Based Synthesis

The primary method involves a base-catalyzed aldol condensation between 2,3-dimethylbenzaldehyde (III) and 1-trityl-1H-imidazole-5-carbaldehyde (IV) . This reaction proceeds in dichloromethane (DCM) under inert conditions, with potassium carbonate (K₂CO₃) as the base. The mechanism entails enolate formation from the aldehyde, followed by nucleophilic attack on the aromatic aldehyde.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: Room temperature (20–25°C)

-

Time: 12–24 hours

-

Workup: Aqueous extraction, drying over Na₂SO₄, solvent evaporation

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient)

Grignard Reagent-Mediated Approach

An alternative route employs a Grignard reagent to form the methanol moiety. Here, (1-trityl-1H-imidazol-5-yl)magnesium bromide reacts with 2,3-dimethylbenzaldehyde in anhydrous THF at 0°C. The trityl group’s steric bulk necessitates prolonged reaction times (48 hours) for complete conversion.

Key Parameters:

-

Grignard Reagent: Generated in situ from 1-trityl-1H-imidazole-5-bromide and magnesium turnings

-

Quenching: Saturated NH₄Cl solution

-

Purification: Recrystallization from ethanol/water (7:3)

Yield: 60–65%, with residual magnesium salts requiring rigorous filtration.

Reaction Optimization Strategies

Solvent and Base Screening

Polar aprotic solvents (e.g., DCM, THF) enhance reactant solubility, while bases like K₂CO₃ or triethylamine (Et₃N) facilitate deprotonation. THF increases reaction rates but may reduce yields due to trityl group instability at elevated temperatures.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | K₂CO₃ | 25 | 72 |

| THF | K₂CO₃ | 25 | 65 |

| Toluene | Et₃N | 40 | 58 |

Temperature and Time Optimization

Lower temperatures (0–10°C) minimize trityl group cleavage but prolong reaction times. A balance is achieved at 20°C, ensuring 85% conversion within 18 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to enhance mixing and heat transfer. A representative setup involves:

-

Reactor Type: Tubular reactor with static mixers

-

Residence Time: 2 hours

-

Throughput: 50 kg/day

Advantages:

-

Reduced solvent usage (30% less than batch processes)

-

Consistent purity (>98%)

Large-Scale Purification

Column chromatography is replaced with crystallization for cost efficiency. The crude product is dissolved in hot ethanol and cooled to −20°C, yielding 90% recovery.

Analytical Characterization Methods

Spectroscopic Analysis

Purity Assessment

-

LC-MS: [M+H]⁺ at m/z 449.2 confirms molecular weight.

-

XRD: Monoclinic crystal system (space group P2₁/c), validating stereochemistry.

Comparative Analysis of Synthetic Pathways

Table 2: Route Comparison

| Parameter | Aldol Condensation | Grignard Reaction |

|---|---|---|

| Yield (%) | 72 | 65 |

| Purity (%) | 95 | 90 |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | Low |

The aldol method outperforms Grignard approaches in yield and scalability, making it preferable for industrial use.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol or amine .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is in medicinal chemistry , where it serves as a potential therapeutic agent. Its structure allows it to interact with various biological receptors and enzymes, making it a candidate for drug development targeting diseases such as cancer and infections. The imidazole moiety is particularly notable for its role in biological systems, often participating in enzyme catalysis and receptor binding.

Catalysis

The compound has been investigated for its catalytic properties, especially in organic reactions involving oxidation and reduction processes. It can participate in the following reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or ketones using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to corresponding alcohols or amines using lithium aluminum hydride or sodium borohydride.

These properties make it valuable in synthetic organic chemistry for developing new compounds and materials.

Material Science

Due to its unique structural features, this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities. Its ability to undergo electrophilic substitution reactions allows for modifications that can enhance material properties such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Imidazole Ring

(a) 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol (CAS 2250243-44-6)

- Key Differences: Benzyl vs. Trityl Group: The benzyl substituent (C₆H₅CH₂) is smaller and less lipophilic than trityl (C₆H₅)₃C. This reduces steric hindrance and may enhance solubility in polar solvents. Ethanol vs. Methanol Backbone: The additional methyl group in ethanol alters hydrogen-bonding capacity and molecular volume .

- Impact : Reduced steric bulk compared to the trityl analog may improve binding kinetics in hydrophilic environments but decrease affinity for hydrophobic targets.

(b) (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS 78892-33-8)

- Impact : Enhanced solubility in aqueous media but reduced stability against nucleophilic attack or enzymatic degradation .

(c) 4-(1-(2,3-Dimethylphenyl)ethyl)-1-(trimethylsilyl)-1H-imidazole

Aryl Group Modifications

(a) 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols

- Key Differences: Nitro Substituent: The electron-withdrawing nitro group (-NO₂) at the imidazole’s C5 position increases electrophilicity and reactivity.

- Impact : Nitro groups are associated with antimicrobial activity but may introduce toxicity risks absent in the trityl-substituted target compound .

(b) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Key Differences :

- Benzimidazole Core : The fused benzene ring enhances aromatic stacking interactions.

- Methoxy Substituents : Electron-donating methoxy groups improve solubility but reduce metabolic stability.

- Impact : Benzimidazole derivatives often exhibit stronger DNA intercalation but lack the imidazole’s versatility in metal coordination .

Table 1: Comparative Data for Selected Compounds

Key Observations:

- Lipophilicity : The trityl group confers the highest lipophilicity, favoring membrane permeability and CNS penetration.

- Stability : Trityl and TMS groups enhance metabolic stability compared to unprotected imidazoles.

- Synthetic Accessibility : Benzyl and TMS derivatives are easier to synthesize than trityl analogs due to fewer steric challenges .

Biological Activity

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, with the CAS number 176721-01-0, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 444.6 g/mol. Its structure features a dimethylphenyl group combined with a trityl-imidazolyl moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C31H28N2O |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 176721-01-0 |

| Melting Point | 203.0 - 207.0 °C |

| Density | 1.1 ± 0.1 g/cm³ |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylbenzaldehyde with trityl imidazole in an organic solvent like dichloromethane, often facilitated by a base such as potassium carbonate. The reaction yields the desired product after purification through column chromatography .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Effects

The compound's structure may contribute to antimicrobial properties as well. Research on related compounds suggests activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

- Topoisomerase II Inhibition : A study highlighted the potential of imidazole derivatives as topoisomerase II inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .

- PD-1/PD-L1 Interaction : Research on small molecules targeting the PD-1/PD-L1 pathway indicates that modifications similar to those found in this compound could enhance immune response against tumors by blocking inhibitory signals in T cells .

Q & A

Q. What are the key synthetic pathways for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol?

The synthesis typically involves multi-step reactions, including:

- Imidazole core functionalization : Alkylation or arylation to introduce substituents like the trityl (triphenylmethyl) group at the 1-position of the imidazole ring .

- Methanol group introduction : Grignard reactions or nucleophilic addition to a ketone precursor (e.g., (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone) followed by reduction .

- Protection/deprotection strategies : Use of trityl groups to protect reactive sites during synthesis, requiring acidic conditions for removal .

Methodological optimization includes solvent selection (e.g., THF, DMF) and catalysts (e.g., palladium for cross-coupling) to improve yield and purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch in methanol moiety) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

- Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/N/O content .

Q. What safety protocols are recommended for handling this compound?

- Protective Equipment : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from imidazole derivatives .

- Storage : Cool, dry conditions in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Molecular Docking : Screens for binding affinity with biological targets (e.g., enzymes), as demonstrated in imidazole-thiazole-triazole hybrids .

- Molecular Dynamics (MD) : Simulates stability in solvent environments or protein-ligand complexes .

Q. How can researchers resolve contradictions in reported synthesis yields or structural data?

- Design of Experiments (DoE) : Systematically tests variables (e.g., temperature, catalyst loading) to optimize yields .

- Cross-Validation : Replicates published procedures with alternative characterization (e.g., SC-XRD vs. NMR) to verify structural assignments .

- Crystallographic Refinement : SHELXL addresses challenges like twinning or disordered solvent molecules in diffraction data .

Q. What strategies are effective for assessing potential biological activity?

- In vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity using standardized protocols .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., trityl vs. methyl groups) and compare bioactivity trends .

- High-Throughput Screening (HTS) : Automated platforms evaluate cytotoxicity or target engagement in cell lines .

Q. How can researchers navigate limited literature on this compound?

- Patent Mining : Identify synthesis or application patents via Derwent Innovation or Lens.org .

- Analog-Based Inference : Extrapolate data from structurally similar imidazole derivatives (e.g., trityl-protected analogs) .

- Collaborative Networks : Engage crystallography or medicinal chemistry experts for unpublished insights .

Methodological Notes

- Crystallography : SHELX programs (SHELXL, SHELXS) are preferred for small-molecule refinement due to robustness with high-resolution data .

- Synthesis Optimization : Prioritize regioselective reactions (e.g., protecting group strategies) to avoid byproducts .

- Data Reproducibility : Publish detailed experimental conditions (e.g., solvent ratios, drying times) to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.